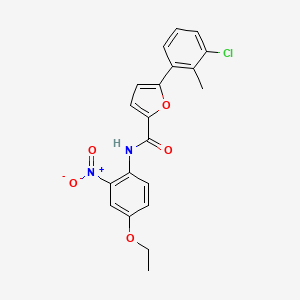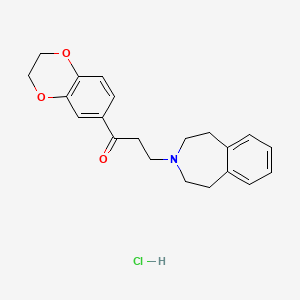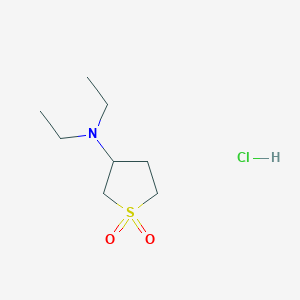![molecular formula C16H22N2O3 B5008757 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-diethylpropanamide](/img/structure/B5008757.png)
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-diethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-diethylpropanamide, also known as DT-010, is a novel compound with potential therapeutic applications. It belongs to the class of bicyclic compounds that possess a tricyclic core structure. DT-010 has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The exact mechanism of action of 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-diethylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the oxidative stress response.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-diethylpropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for further study. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its safety profile has not been fully established.
Orientations Futures
There are several future directions for the study of 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-diethylpropanamide. One area of research could be to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to explore its potential as a neuroprotective agent, as it has been shown to exhibit antioxidant properties. Further studies could also be conducted to elucidate its mechanism of action and to establish its safety profile.
Méthodes De Synthèse
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-diethylpropanamide can be synthesized using a multistep synthetic route. The first step involves the condensation of 2,3-dimethylpyridine with ethyl acetoacetate, followed by a cyclization reaction to form 1,4-dihydropyridine. The resulting compound is then oxidized to form the bicyclic core structure. Further modifications are made to the molecule to introduce the amide group and the diethylpropanamide moiety.
Applications De Recherche Scientifique
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-diethylpropanamide has been the subject of several scientific studies, and its potential therapeutic applications have been explored. One study investigated the anti-inflammatory and analgesic effects of this compound in an animal model of inflammation. The results showed that this compound significantly reduced inflammation and pain, suggesting that it could be a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N,N-diethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-17(4-2)12(19)7-8-18-15(20)13-10-5-6-11(9-10)14(13)16(18)21/h5-6,10-11,13-14H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUYIQXZQBYWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCN1C(=O)C2C3CC(C2C1=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3-chlorophenoxy)propyl]amino}ethanol](/img/structure/B5008674.png)
![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5008675.png)
![1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5008685.png)

![N-[1-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5008705.png)

![2-(2,4-dichlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5008716.png)

![tetraethyl 5',5',6',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5008728.png)
![1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5008738.png)


![N-[2-(acetylamino)ethyl]-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5008760.png)
